![molecular formula C28H33N5O2S B2491880 N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-02-6](/img/structure/B2491880.png)
N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
Synthesis Analysis
Triazoloquinazolinone compounds, similar to the one , are synthesized through multi-step reactions, often starting from N-cyanoimidocarbonates or substituted hydrazinobenzoic acids. These reactions involve condensation and cyclization steps to introduce the triazoloquinazoline core. For example, phenyl-substituted triazoloquinazolines are synthesized from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, demonstrating the complexity and versatility of these synthesis pathways (Al-Salahi, 2010).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by X-ray diffraction and density functional theory (DFT) studies. These analyses reveal the compound's optimized molecular crystal structure and compare it with values obtained from X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals (FMOs) studies provide insights into the physicochemical properties of these compounds (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazolinones undergo various chemical reactions, including thionation, chlorination, and reactions with multifunctional nucleophiles. These reactions lead to a wide range of derivatives, showcasing the compound's reactive versatility and functional group tolerance. The inherent lactam moiety in the target compounds allows for further chemical transformations, providing access to a variety of derivatives (Al-Salahi, 2010).
Physical Properties Analysis
The physical properties of triazoloquinazolinones, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. DFT studies, along with X-ray diffraction, offer comprehensive data on the compound's physical attributes. These properties are crucial for determining the compound's applicability in various fields, including pharmaceutical formulation and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with electrophiles or nucleophiles, define the functional applications of triazoloquinazolinones. For instance, the regioselectivity of electrophilic attack on these compounds is studied to understand their chemical behavior under various conditions, which is essential for their application in synthetic chemistry (Fathalla et al., 2000).
properties
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O2S/c1-18(2)14-15-32-26(35)23-13-12-21(25(34)29-22-6-4-5-7-22)16-24(23)33-27(32)30-31-28(33)36-17-20-10-8-19(3)9-11-20/h8-11,18,21-24,27,30H,4-7,12-17H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSBKDYDYZDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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